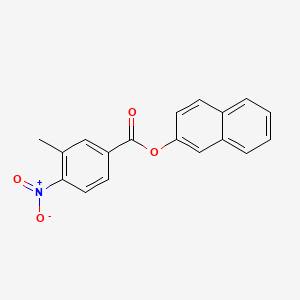

Naphthalen-2-yl 3-methyl-4-nitrobenzoate

Description

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is an aromatic ester featuring a naphthalen-2-yl group esterified to a 3-methyl-4-nitro-substituted benzoic acid. The compound’s structure combines steric bulk from the naphthalene system with electronic effects from the nitro and methyl groups. These substituents influence its physicochemical properties, including solubility, crystallinity, and intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name |

naphthalen-2-yl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-12-10-15(7-9-17(12)19(21)22)18(20)23-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUGZCJOKKRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Naphthalen-2-yl 3-methyl-4-nitrobenzoate involves a reaction between 2-naphthol and 4-nitro-3-methylbenzoyl chloride. The process typically involves the use of a base catalyst such as sodium bicarbonate or pyridine. The reaction produces a yellow solid which is then purified by recrystallization. Industrial production methods are similar, often involving large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Naphthalen-2-yl 3-methyl-4-nitrobenzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Substitution: The compound can undergo substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalen-2-yl 3-methyl-4-nitrobenzoate has numerous applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various organic compounds and potential drug candidates.

Drug Design: The compound is used in the design and development of new therapeutic agents, particularly in the field of cancer research and antiviral drugs.

Chemical Biology: It serves as a reference compound in analytical chemistry and is used in various biochemical assays.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Naphthalen-2-yl 3-methyl-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: Naphthalen-2-yl 3-nitrobenzoate (Compound Y511-7107)

Structural Differences : The positional isomer naphthalen-2-yl 3-nitrobenzoate (Y511-7107) differs in the nitro group’s placement (3-nitro vs. 4-nitro).

Key Data :

Implications :

Substituent Variants: 4-(Hydroxymethyl)phenyl 3-methyl-4-nitrobenzoate (Compound 7)

Structural Differences : The aromatic ester group is replaced with a 4-hydroxymethylphenyl moiety .

Key Findings :

- The hydroxymethyl group introduces an additional hydrogen bond donor, enabling bifurcated C–H/O (NO₂) interactions. This contrasts with the naphthalen-2-yl group, which relies on weaker van der Waals interactions and π-stacking .

- Crystallographic studies show that methyl substitution at the 3-position perturbs synthon formation, leading to distinct crystal packing compared to non-methylated analogues .

Simplified Analogues: Naphthalen-2-yl Benzoate

Structural Differences : Lacks both the 3-methyl and 4-nitro substituents .

Implications :

- The absence of the nitro group reduces polarity (lower logP in analogues like Y511-7107: 4.218 vs. ~3.5 estimated for naphthalen-2-yl benzoate).

- Simplified analogues exhibit weaker hydrogen-bonding networks, as nitro groups are strong acceptors for N–H or O–H donors .

Methyl Ester Derivatives: Methyl 4-(2-Methoxy-2-oxoethyl)-3-nitrobenzoate

Structural Differences : The naphthalen-2-yl group is replaced with a methyl ester, and an additional methoxy-oxoethyl chain is present .

Key Data :

| Property | Methyl 4-(2-Methoxy-2-oxoethyl)-3-nitrobenzoate |

|---|---|

| Molecular Weight (g/mol) | 253.2 |

| Solubility | Slight in chloroform, methanol, DMSO |

Implications :

- The methyl ester and oxoethyl chain increase hydrophilicity compared to the naphthalen-2-yl analogue, though the nitro group retains some lipophilic character.

- Such derivatives are often intermediates in pharmaceutical synthesis, unlike the target compound, which may have applications in materials science due to its bulky aromatic system .

Crystallographic Comparisons with Naphthalen-2-yl Derivatives

- Crystal Packing: Naphthalen-2-yl derivatives (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) exhibit planar naphthalene systems stabilized by London dispersion forces and charge-assisted N–H⋯Br hydrogen bonds . In contrast, the nitro and methyl groups in the target compound likely promote directional hydrogen bonds (e.g., C–H⋯O(NO₂)) and steric-driven packing motifs.

- Hydrogen Bonding : The nitro group’s position (para vs. meta) significantly impacts hydrogen-bonding patterns. For example, 4-nitro groups can engage in stronger intermolecular interactions compared to 3-nitro isomers due to better orbital alignment .

Biological Activity

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is an ester derivative of naphthalene and 4-nitrobenzoic acid. Its chemical structure can be represented as follows:

The presence of the nitro group and the naphthalene moiety contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that nitrobenzoate derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to:

- Inhibit Tumor Growth : Nitrobenzoate compounds can suppress tumor cell proliferation and induce apoptosis in various cancer cell lines .

- Modulate Angiogenesis : Some studies suggest that these compounds may inhibit angiogenesis, which is critical in tumor progression. For instance, a related compound demonstrated an ability to disrupt vascular development in zebrafish models by affecting endothelial cell migration and tube formation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Nitrobenzoate derivatives have shown efficacy against various pathogens, making them potential candidates for antibiotic development .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that:

- Interaction with Molecular Targets : The nitro group may participate in redox reactions, influencing various biological pathways.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation and angiogenesis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains a naphthalene ring and a nitro group | Anticancer, antimicrobial |

| Methyl 5-iodo-2-methyl-4-nitrobenzoate | Iodine substitution instead of naphthalene | Antimicrobial, less studied for cancer |

| Nitrobenzoic acid derivatives | Various substitutions on the benzoic acid | Anticancer, anti-inflammatory |

This table highlights how the presence of the naphthalene moiety and specific functional groups in this compound contribute to its distinct biological activities compared to other derivatives.

Case Studies

- Study on Anticancer Effects : A study examining the effects of nitrobenzoate compounds on human cancer cell lines found that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

- Angiogenesis Inhibition Study : Research using zebrafish models indicated that this compound could impair vascular development by disrupting endothelial signaling pathways involved in angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.